methyl {4-[(E)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate
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Overview
Description
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a phenoxy group, and a diazinan-5-ylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Diazinan-5-ylidene formation: The condensation of 1-phenyl-1,3-diazinane-2,4,6-trione with formaldehyde to form the diazinan-5-ylidene intermediate.
Coupling reaction: The coupling of the phenoxyacetic acid intermediate with the diazinan-5-ylidene intermediate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate may involve optimized reaction conditions, such as the use of catalysts, controlled temperature, and pressure, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or diazinan-5-ylidene moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate can be compared with similar compounds, such as:
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate: Similar structure but different functional groups.
Methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate: Different substituents on the aromatic ring.
The uniqueness of methyl 2-(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H18N2O7/c1-28-17-11-13(8-9-16(17)30-12-18(24)29-2)10-15-19(25)22-21(27)23(20(15)26)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,25,27)/b15-10+ |
InChI Key |
MXKVLMQFCUJSOK-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC(=O)OC |
Origin of Product |
United States |
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